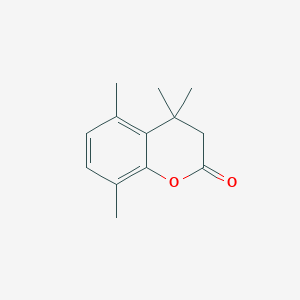

4,4,5,8-Tetramethyl-chroman-2-one

Description

Context within Chromanone Class and Structurally Related Derivatives

4,4,5,8-Tetramethyl-chroman-2-one belongs to the chromanone class of heterocyclic compounds. The chromanone, or chroman-4-one, framework is a significant structural entity characterized by the fusion of a benzene (B151609) ring and a dihydropyran ring. nih.govrsc.org This core structure is a fundamental building block in a wide array of natural and synthetic compounds that exhibit diverse biological activities. nih.govrsc.org The absence of a double bond between carbons 2 and 3 in the dihydropyran ring distinguishes chromanones from the related chromones and contributes to variations in their chemical and biological properties. nih.govresearchgate.net

The chromanone scaffold is present in numerous natural products, such as polyphenols, and serves as a versatile starting point in medicinal chemistry for the design and synthesis of novel therapeutic agents. nih.gov Modifications to the basic chromanone structure, particularly substitutions on the benzene and dihydropyran rings, lead to a wide range of derivatives with distinct properties.

Structurally related derivatives of this compound include other substituted chromanones and related chromane (B1220400) structures. A prominent example is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E. caymanchem.comnih.gov Trolox is widely recognized for its potent antioxidant properties and is frequently used as a standard in antioxidant capacity assays. caymanchem.commdpi.com Its structure shares the tetramethyl-substituted chromane core but features a hydroxyl group on the benzene ring and a carboxylic acid group at the 2-position, which contribute to its antioxidant activity and water solubility. caymanchem.comnih.gov

Another closely related compound is 4,4,5,8-Tetramethylchroman-2-ol , the corresponding alcohol to the ketone functionality in this compound. nih.gov This highlights the potential for chemical modification at the 2-position of the chroman ring. The broader family of chromanones includes compounds with various substitution patterns that have been investigated for a range of potential applications, including as antioxidants and anti-inflammatory agents. ontosight.ai

Significance of the Tetramethyl Substitution Pattern on Chroman-2-one Core

The specific substitution pattern of a molecule is crucial in determining its chemical properties and biological activity. In this compound, the four methyl groups are expected to significantly influence its characteristics.

The two methyl groups at the 4-position (gem-dimethyl group) on the dihydropyranone ring are a notable feature. This arrangement can sterically hinder reactions at the adjacent methylene (B1212753) group (position 3) and the carbonyl group (position 2). This steric bulk can affect the molecule's conformation and its ability to interact with biological targets.

Comparing this substitution pattern to that of the well-studied antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) provides further insight. caymanchem.comfda.govsigmaaldrich.com In Trolox, the methyl groups at positions 5, 7, and 8, along with the hydroxyl group at position 6, are critical for its antioxidant activity. nih.gov The methyl groups on the aromatic ring in this compound may similarly influence its electronic properties, although the absence of the phenolic hydroxyl group and the carboxylic acid at position 2 means it will have fundamentally different chemical reactivity and biological activity compared to Trolox.

Current Research Landscape and Identified Knowledge Gaps for this compound

Despite the broad interest in the chromanone scaffold for drug discovery and materials science, a review of the scientific literature reveals a significant knowledge gap concerning this compound specifically. Publicly available information is largely limited to its basic chemical identity and computed properties, as found in chemical databases like PubChem. nih.gov There is a notable lack of published research detailing its synthesis, chemical reactivity, spectroscopic characterization, or potential biological activities.

While general synthetic methods for chromanones are well-documented, often involving reactions like the Pechmann condensation or other cyclization strategies, specific procedures tailored to or optimized for this compound are not readily found in the literature. nih.govresearchgate.net Similarly, there is a scarcity of reported studies on its behavior in chemical reactions or its potential applications.

This lack of dedicated research presents several opportunities for future investigation. Key areas that remain to be explored include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in good yield and purity, followed by comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry).

Chemical Reactivity: Exploration of its reactivity, for instance, reactions involving the carbonyl group, the α-methylene protons, or the aromatic ring.

Physicochemical Properties: Detailed experimental measurement of its physical and chemical properties, such as solubility, melting point, and stability.

Biological Screening: Investigation into its potential biological activities, given the known bioactivity of the broader chromanone class.

Compound Data Tables

Table 1: this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,4,5,8-tetramethyl-3H-chromen-2-one | nih.gov |

| Molecular Formula | C13H16O2 | nih.gov |

| Molecular Weight | 204.26 g/mol | nih.gov |

Table 2: Trolox

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid | caymanchem.com |

| Molecular Formula | C14H18O4 | caymanchem.comfda.gov |

| Molecular Weight | 250.3 g/mol | caymanchem.com |

Table 3: 4,4,5,8-Tetramethylchroman-2-ol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,4,5,8-tetramethyl-2,3-dihydrochromen-2-ol | nih.gov |

| Molecular Formula | C13H18O2 | nih.gov |

| Molecular Weight | 206.28 g/mol | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5,8-tetramethyl-3H-chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-5-6-9(2)12-11(8)13(3,4)7-10(14)15-12/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTAHKYQIHLJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)OC(=O)CC2(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214586 | |

| Record name | 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40662-15-5 | |

| Record name | 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40662-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4,4,5,8 Tetramethyl Chroman 2 One

Established Synthetic Pathways for Chroman-2-one Core Construction

The synthesis of the chroman-2-one scaffold, the fundamental structure of 4,4,5,8-Tetramethyl-chroman-2-one, is well-documented, with several classical and modern methods available to organic chemists. These methods provide the foundational chemistry upon which a targeted synthesis could be designed.

Cyclization Reactions (e.g., Pechmann, Knoevenagel, Kostanecki Condensations)

Classical condensation reactions remain the most prevalent methods for constructing the coumarin (B35378) (2H-chromen-2-one) ring system, which is closely related to the chroman-2-one core.

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or carboxylic acid under acidic conditions. chemmethod.comnih.gov The reaction mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration. chemmethod.com A variety of acid catalysts, including sulfuric acid, aluminum chloride, and trifluoroacetic acid, have been employed for this reaction. nih.gov The choice of catalyst and reaction conditions can be influenced by the nature of the substituents on the phenol and the β-ketoester. nih.gov

The Knoevenagel condensation provides another route to coumarin derivatives, typically involving the reaction of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base. acs.org This reaction is a cornerstone in the synthesis of various heterocyclic compounds. acs.org

The Kostanecki acylation is a method for forming chromones or coumarins through the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. youtube.com While primarily used for chromone (B188151) synthesis, it can be adapted for coumarin production.

These cyclization reactions are summarized in the table below.

| Reaction | Reactants | Conditions | Product |

| Pechmann Condensation | Phenol + β-Ketoester/Acid | Acid catalyst (e.g., H₂SO₄, AlCl₃) chemmethod.comnih.gov | Coumarin derivative |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Weak base (e.g., piperidine) acs.org | Coumarin derivative |

| Kostanecki Acylation | o-Hydroxyaryl Ketone + Acid Anhydride | Base, followed by cyclization youtube.com | Chromone or Coumarin derivative |

Palladium-Catalyzed Heck-Lactonization Approaches

Modern synthetic methods offer alternative pathways to the chroman-2-one core. Palladium-catalyzed reactions, in particular, have emerged as powerful tools. The tandem Heck-lactonization of o-iodophenols with various enoates provides a direct route to coumarin derivatives. nih.gov This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. The mechanism is believed to involve a cationic palladium intermediate. nih.gov

Multicomponent Reaction Strategies for Chromen-2-one Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer significant advantages in terms of efficiency and atom economy. masterorganicchemistry.com Several MCRs have been developed for the synthesis of chromene and coumarin derivatives. For instance, a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been reported for the synthesis of dihydropyran derivatives, which are structurally related to the chroman skeleton. researchgate.net These strategies allow for the rapid generation of molecular complexity from simple precursors. masterorganicchemistry.com

Targeted Synthesis of this compound and its Isomers

A targeted synthesis of this compound, while not explicitly detailed in the surveyed literature, can be proposed based on the established methodologies for similar structures, particularly the synthesis of chroman-4-ones from phenols and unsaturated acids. researchgate.net

A plausible synthetic route would involve the reaction of 2,5-dimethylphenol with 3,3-dimethylacrylic acid or a derivative thereof, such as its acid chloride. This reaction, typically catalyzed by a Lewis acid or a strong Brønsted acid like polyphosphoric acid (PPA), would proceed via an initial intermolecular Friedel-Crafts acylation or alkylation, followed by an intramolecular cyclization to form the lactone ring. masterorganicchemistry.comwikipedia.org The gem-dimethyl group at the C4 position of the target molecule originates from the 3,3-dimethylacrylic acid reactant. The methyl groups at the C5 and C8 positions are present on the starting phenol.

The proposed key step is the intramolecular Friedel-Crafts cyclization of an intermediate like 3-(2-hydroxy-4,6-dimethylphenyl)-3-methylbutanoic acid. The formation of six-membered rings through intramolecular Friedel-Crafts reactions is generally a favorable process. masterorganicchemistry.com

The synthesis of isomers of this compound would involve starting with the corresponding isomeric dimethylphenols. For example, using 2,3-dimethylphenol (B72121) would be expected to yield 4,4,8,9-tetramethyl-3,4-dihydro-2H-benzo[g]chromen-2-one.

Functional Group Transformations and Derivatization Reactions of Tetramethylchroman-2-one

The derivatization of this compound can be anticipated by considering the reactivity of its two main components: the substituted aromatic ring and the lactone functionality.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is activated towards electrophilic substitution by the presence of two methyl groups at positions 5 and 8, and the ether oxygen of the lactone ring. These are all ortho-, para-directing groups. The carbonyl group of the lactone is deactivating and meta-directing. The positions available for substitution are C6 and C7. The directing effects of the activating groups (5-Me, 8-Me, and the ring oxygen) would strongly favor substitution at these positions.

A common electrophilic substitution is nitration . The nitration of other dimethyl-chromen-2-one derivatives, such as 4,7-dimethyl-chromen-2-one, has been shown to yield various nitro-substituted products depending on the reaction conditions. chemmethod.com For example, nitration with nitric acid in sulfuric acid can lead to the introduction of one or more nitro groups onto the aromatic ring. chemmethod.com Based on these precedents, the nitration of this compound would be expected to yield 6-nitro and/or 7-nitro derivatives.

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-4,4,5,8-tetramethyl-chroman-2-one and/or 7-Nitro-4,4,5,8-tetramethyl-chroman-2-one |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-4,4,5,8-tetramethyl-chroman-2-one and/or 7-Bromo-4,4,5,8-tetramethyl-chroman-2-one |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the chroman-2-one ring is generally less favorable unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound. nih.gov However, if a suitable leaving group (e.g., a halogen) were introduced onto the aromatic ring via electrophilic substitution, subsequent nucleophilic displacement could be possible, although likely requiring harsh conditions. The presence of electron-donating methyl groups would disfavor this type of reaction. ontosight.ai

Other Derivatizations:

The lactone ring itself offers possibilities for derivatization. Ring-opening of the lactone can be achieved under basic or acidic conditions, yielding the corresponding hydroxy-carboxylic acid. mdpi.com For example, treatment with a base like sodium hydroxide (B78521) would hydrolyze the ester bond. The carbonyl group of the lactone can also be subjected to reduction . For instance, reducing agents like sodium borohydride (B1222165) can reduce the carbonyl group of related chroman-4-ones to a hydroxyl group. acs.org A similar transformation could potentially be applied to the lactone carbonyl of this compound, although this would likely require stronger reducing agents and could lead to ring opening.

Oxidative and Reductive Modifications of the Chromanone Scaffold

The inherent reactivity of the chroman-2-one scaffold, characterized by the presence of a lactone functionality and an aromatic ring, allows for a variety of oxidative and reductive transformations. These modifications can lead to the generation of novel derivatives with potentially altered chemical and biological properties.

Oxidative Modifications

The oxidation of the this compound scaffold can be approached through several methodologies, primarily targeting the lactone ring or the benzylic positions of the methyl groups on the aromatic ring. A key oxidative reaction relevant to the synthesis of the chroman-2-one core itself is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a cyclic ketone precursor to the corresponding lactone. nih.govsigmaaldrich.comwikipedia.org For instance, a suitably substituted tetramethyl-chroman-4-one could be oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired this compound. nih.govsigmaaldrich.comorganic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating. organic-chemistry.org

Further oxidative modifications of the chroman-2-one scaffold can lead to ring-opened products. Oxidative cleavage of the lactone ester bond can be achieved under specific conditions, potentially yielding a dicarboxylic acid or a keto-acid derivative, though this often requires harsh reaction conditions. nih.govorganic-chemistry.orgmasterorganicchemistry.comrsc.org

Reductive Modifications

The lactone functionality of the this compound is susceptible to reduction by strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving the ester bond of the lactone, resulting in the formation of a diol. numberanalytics.comnumberanalytics.comrsc.orgrsc.orgwizeprep.commasterorganicchemistry.com This reductive ring-opening transforms the cyclic ester into an acyclic diol, providing a versatile intermediate for further synthetic elaborations. The reaction typically proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the lactone, leading to a tetrahedral intermediate that subsequently undergoes ring opening and further reduction of the resulting aldehyde or carboxylic acid. masterorganicchemistry.com

The general reaction for the reductive cleavage of this compound with LiAlH₄ is depicted below:

Scheme 1: Reductive Cleavage of this compound

| Reactant | Reagent | Product | Description |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(2-hydroxy-3,6-dimethylphenyl)-2-methylpropan-1-ol | Reductive ring-opening of the lactone to form a diol. |

Esterification and Amidation Reactions for Carboxyl-Substituted Derivatives

The derivatization of this compound through esterification and amidation first necessitates the introduction of a carboxylic acid functionality onto the chromanone scaffold. A plausible synthetic route to achieve this would be through electrophilic aromatic substitution, such as a Friedel-Crafts acylation at the C6 position of the aromatic ring, followed by oxidation of the resulting acyl group to a carboxylic acid. This would yield the key intermediate, 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylic acid.

Esterification Reactions

The carboxylic acid group of 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylic acid can be readily converted to a variety of ester derivatives through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common and effective method. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Scheme 2: Fischer Esterification of 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid

| Carboxylic Acid Derivative | Alcohol (R-OH) | Resulting Ester | Potential Application |

|---|---|---|---|

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Methanol | Methyl 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylate | Intermediate for further synthesis |

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Ethanol | Ethyl 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylate | Intermediate for further synthesis |

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Isopropanol | Isopropyl 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylate | Pro-drug development |

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Benzyl alcohol | Benzyl 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylate | Intermediate with a cleavable protecting group |

Amidation Reactions

The synthesis of amide derivatives from 4,4,5,8-tetramethyl-2-oxochroman-6-carboxylic acid is a crucial transformation for creating compounds with diverse biological activities. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the use of coupling reagents to activate the carboxylic acid is the preferred method for amide bond formation under mild conditions. encyclopedia.pub

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. nih.govpeptide.comluxembourg-bio.com Another highly efficient class of coupling reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which rapidly form activated esters leading to high yields of the desired amides. researchgate.net The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. researchgate.net

Scheme 3: Amidation of 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid using a coupling reagent

| Carboxylic Acid Derivative | Amine (R-NH₂) | Coupling Reagent | Resulting Amide | Potential Application |

|---|---|---|---|---|

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Aniline | EDC/HOBt | N-phenyl-4,4,5,8-tetramethyl-2-oxochroman-6-carboxamide | Bioactive compound synthesis |

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Benzylamine | HATU/DIPEA | N-benzyl-4,4,5,8-tetramethyl-2-oxochroman-6-carboxamide | Bioactive compound synthesis |

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Morpholine | EDC/HOBt | (4,4,5,8-Tetramethyl-2-oxochroman-6-yl)(morpholino)methanone | Bioactive compound synthesis |

| 4,4,5,8-Tetramethyl-2-oxochroman-6-carboxylic acid | Glycine methyl ester | HATU/DIPEA | Methyl 2-(4,4,5,8-tetramethyl-2-oxochroman-6-carboxamido)acetate | Peptidomimetic development |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4,4,5,8 Tetramethyl Chroman 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Methyl Group and Aliphatic Proton Assignment

A ¹H NMR spectrum for 4,4,5,8-Tetramethyl-chroman-2-one would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Key expected features would include:

Aromatic Protons: Signals for the two protons on the benzene (B151609) ring. Their chemical shift and coupling pattern would confirm their relative positions.

Aliphatic Protons: A signal for the CH₂ group at position 3, likely appearing as a singlet due to the absence of adjacent protons.

Methyl Protons: Signals for the four methyl groups. The two methyl groups at C4 would likely be equivalent and appear as a single, intense singlet. The two methyl groups on the aromatic ring at C5 and C8 would also produce distinct singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.8-7.2 | Doublet, Doublet | 2H |

| C3-H₂ | ~2.5 | Singlet | 2H |

| C4-(CH₃)₂ | ~1.3 | Singlet | 6H |

| C5-CH₃ / C8-CH₃ | ~2.1-2.3 | Singlet, Singlet | 6H |

Note: This table is based on theoretical predictions and typical chemical shifts for similar structures, as specific experimental data is not available.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, with its molecular formula C₁₃H₁₆O₂, thirteen distinct carbon signals would be anticipated. These would include:

Carbonyl Carbon: A signal at a low field (downfield), typically around 160-170 ppm, for the C2 ester carbonyl group.

Aromatic Carbons: Six signals in the aromatic region (~115-150 ppm).

Quaternary Carbons: Signals for C4, C4a, and C8a.

Aliphatic Carbon: A signal for the C3 methylene (B1212753) group.

Methyl Carbons: Signals for the four methyl groups in the high field (upfield) region of the spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily confirm the coupling between the aromatic protons. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the C3 protons to the C3 carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the C4 methyl protons to the C4, C3, and C4a carbons, confirming the gem-dimethyl group and its position. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion. For a compound with the formula C₁₃H₁₆O₂, the calculated monoisotopic mass is 204.11503 Da. nih.gov An HRMS measurement provides a highly accurate mass, which can confirm the elemental composition and rule out other potential formulas. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique would be used to assess the purity of a sample of this compound. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide the corresponding mass spectrum, confirming its identity. The mass spectrum would display the molecular ion peak (M⁺) at m/z = 204. A characteristic fragmentation pattern would be expected, likely involving the loss of a methyl group ([M-15]⁺) or a retro-Diels-Alder reaction, which are common fragmentation pathways for chroman structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing its vibrational energy levels. masterorganicchemistry.com

Infrared (IR) spectroscopy is a powerful and rapid tool for identifying the key functional groups within this compound, primarily the lactone (cyclic ester) carbonyl group and the various alkyl (methyl) groups. masterorganicchemistry.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. masterorganicchemistry.com

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactone ring. This peak is typically sharp, intense, and located in the range of 1720-1780 cm⁻¹. For related chromanone and coumarin (B35378) structures, this C=O stretch is a key identifier. nih.gov For instance, gas-phase IR spectroscopy of the related compound Trolox, which also contains a chromane (B1220400) structure, identified the C=O stretching vibration of its carboxylic acid group at a higher frequency of 1800 cm⁻¹, illustrating how the local chemical environment influences the exact position. ethz.ch

The presence of multiple methyl groups and a methylene group in the aliphatic portion of the ring gives rise to characteristic C-H stretching and bending vibrations. Alkane C-H stretching vibrations are typically observed just below 3000 cm⁻¹. masterorganicchemistry.com The aromatic C-H stretches from the benzene ring portion of the molecule are expected to appear at wavenumbers slightly above 3000 cm⁻¹. masterorganicchemistry.com

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Lactone) | C=O Stretch | 1720 - 1780 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alkyl Groups | C-H Stretch (sp³) | 2850 - 2960 | Medium to Strong |

| Aromatic Moiety | C-H Stretch (sp²) | 3000 - 3100 | Medium to Weak |

| Gem-dimethyl Group | C-H Bend | 1370 - 1390 | Medium |

| Ether | C-O Stretch | 1050 - 1250 | Medium to Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that symmetric, non-polar bonds, which are often weak in IR spectra, can produce strong Raman signals. americanpharmaceuticalreview.com

For this compound, Raman spectroscopy provides a distinct molecular fingerprint. The aromatic ring's symmetric "breathing" modes, typically found in the 1550-1620 cm⁻¹ region, are expected to be particularly strong in the Raman spectrum. americanpharmaceuticalreview.com The C=O stretch, while also visible, may be less intense than in the IR spectrum. The numerous C-H stretching vibrations from the four methyl groups (~2800-3000 cm⁻¹) are also prominent features. americanpharmaceuticalreview.com The combination of IR and Raman data provides a more complete vibrational analysis, aiding in the unambiguous structural elucidation of the molecule. americanpharmaceuticalreview.com

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is an essential analytical technique for the separation, isolation, and purity verification of synthesized chemical compounds like this compound. nih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

In the synthesis of chromanone and coumarin derivatives, column chromatography is a standard method for purification. nih.gov Typically, silica (B1680970) gel is used as the polar stationary phase, and a non-polar or moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, serves as the mobile phase (eluent). The progress of the separation is often monitored by Thin Layer Chromatography (TLC), which operates on the same principle and allows for rapid qualitative analysis of the column fractions. mdpi.com

For rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC offers superior resolution and sensitivity compared to standard column chromatography. nih.gov A reversed-phase setup is common, employing a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate | Reaction Monitoring, Fraction Analysis |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate Gradient | Preparative Isolation & Purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Quantitative Purity Assessment |

Computational and Theoretical Investigations of 4,4,5,8 Tetramethyl Chroman 2 One

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties and has been applied to various chromone (B188151) derivatives to understand their characteristics. chemicalbook.com However, a comprehensive DFT analysis specifically for 4,4,5,8-Tetramethyl-chroman-2-one is not available in the published literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

A detailed FMO analysis for this compound, including specific HOMO/LUMO energy values and their distribution across the molecule, has not been reported in scientific literature. Such an analysis would be valuable for understanding its chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how a molecule will interact with other molecules. vulcanchem.com

Specific MEP maps for this compound are not available in published studies. An MEP analysis would reveal the reactive sites and potential for intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the molecular structure. While experimental NMR data for related compounds like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid exists, predicted spectroscopic parameters for this compound are not documented in the literature. acs.org

Reaction Energetics and Transition State Analysis for Proposed Synthetic Mechanisms

Computational methods can be employed to study the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is valuable for understanding reaction mechanisms and optimizing synthetic routes. There are no published studies on the reaction energetics or transition state analysis for the synthesis of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide insights into the conformational flexibility and stability of a molecule over time. Such studies have been conducted on various heterocyclic compounds to understand their dynamic behavior.

There are currently no published MD simulation studies specifically focused on the conformational stability and dynamics of this compound.

Ligand-Protein Interaction Profiling in Biological Systems (In Silico)

In silico docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein. This is a common approach in drug discovery to identify potential biological targets. While in silico studies have been performed on other chromene and chromanone derivatives to assess their potential as therapeutic agents, a specific ligand-protein interaction profile for this compound has not been reported in the scientific literature. molaid.comnih.gov

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the three-dimensional shape (conformation) and chemical reactivity of molecules like this compound. Computational studies on related chromone derivatives have demonstrated that solvent polarity and hydrogen bonding capabilities are key factors in determining their photophysical properties, which are intrinsically linked to molecular conformation.

For instance, studies on chromone and its derivatives have shown that the nature of the solvent affects the energy levels of the molecule's electronic states. cdnsciencepub.com Time-resolved fluorescence spectroscopy, combined with density functional theory (DFT) calculations and molecular dynamics (MD) simulations, has been used to quantify these solvent-dependent photophysical properties. x-mol.com These studies often employ solvatochromic models like the Lippert-Mataga relation and multi-parametric approaches such as the Kamlet-Taft and Catalán relations to dissect the contributions of general and specific solvent effects. x-mol.com

A key finding in studies of related compounds is the significant role of specific hydrogen bond interactions between the solvent and the carbonyl oxygen of the chromone ring. x-mol.com These interactions can modulate the geometry of the molecule in its ground and excited states, thereby influencing its reactivity and spectroscopic behavior. It is conceivable that similar specific solvent interactions would play a crucial role in determining the conformational preferences and reactivity of this compound.

Structure-Activity Relationship (SAR) Modeling at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. For the chromanone scaffold, which is the core of this compound, several SAR studies have been conducted to elucidate the impact of different substituents on their biological effects. digitellinc.comnih.gov

These studies systematically modify the chromanone structure and evaluate the resulting changes in activity, often against specific biological targets like enzymes or receptors. For example, research on chroman-4-one derivatives as inhibitors of the SIRT2 enzyme has revealed that substitutions at the 2-, 6-, and 8-positions are critical for potency. acs.orgnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity. acs.orgnih.gov

Furthermore, the nature of the substituent at the 2-position also plays a significant role. Studies have shown that an alkyl chain of optimal length (e.g., a pentyl group) can enhance inhibitory effects, while bulky groups may diminish activity. acs.org In the context of this compound, the presence of methyl groups at the 4-, 5-, and 8-positions would be a key determinant of its biological activity profile, and SAR models of related compounds can provide insights into how these substitutions might influence its interactions with biological targets. Saturation of the chromenone ring to a chromanone has also been shown to decrease anticancer activity in some series of bis-chromone derivatives. nih.gov

Table 1: Illustrative SAR data for Chroman-4-one Derivatives as SIRT2 Inhibitors

| Compound | 2-Position Substituent | 6-Position Substituent | 8-Position Substituent | SIRT2 Inhibition IC50 (µM) |

| A | n-Pentyl | H | H | 5.5 |

| B | n-Propyl | H | H | 10.6 |

| C | n-Heptyl | H | H | >20 |

| D | n-Pentyl | Br | Br | 1.5 |

| E | Phenyl | H | H | >50 |

This table is illustrative and based on findings from studies on related chroman-4-one derivatives to demonstrate SAR principles. The data does not represent actual measurements for this compound.

In Silico Prediction of Molecular Interactions and Target Affinities

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a molecule like this compound might bind to a biological target and for estimating the strength of this interaction (binding affinity). These computational techniques are widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.net

Molecular docking studies on various chromanone derivatives have been performed to predict their binding modes within the active sites of proteins such as the µ-opioid receptor and enzymes like α-glucosidase and acetylcholinesterase. researchgate.netresearchgate.netrsc.org These studies typically report a docking score, which is an estimate of the binding affinity, and provide a 3D visualization of the interactions, highlighting key hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

For instance, in silico studies on chromone derivatives targeting the main protease of SARS-CoV-2 have revealed the importance of hydroxyl groups and the chromone ring itself for effective binding. nanobioletters.com Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. rsc.orgnih.gov Although no specific docking studies for this compound are available, the established protocols and findings for related chromanones suggest that such in silico approaches would be highly valuable for identifying its potential biological targets and understanding its mechanism of action at a molecular level.

Table 2: Example of Molecular Docking Scores for Chromanone Derivatives Against a Hypothetical Target

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Chromanone Core | -5.8 | Tyr123, Phe256 |

| 2-Methyl-chromanone | -6.2 | Tyr123, Phe256, Leu289 |

| 6-Bromo-chromanone | -6.5 | Tyr123, Phe256, Arg301 |

| 2,6-Dimethyl-chromanone | -6.7 | Tyr123, Phe256, Leu289, Arg301 |

This table provides a hypothetical representation of docking results to illustrate the type of data generated from such in silico studies. The values are not actual experimental data for this compound.

Mechanistic in Vitro Biological Activities and Molecular Target Elucidation of 4,4,5,8 Tetramethyl Chroman 2 One

Biochemical Modulation of Enzyme Systems

Cytochrome bc1 Complex Inhibition Mechanisms in Mitochondria

The cytochrome bc1 complex, or complex III, is a critical component of the mitochondrial respiratory chain. nih.govnih.gov It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which contributes to the generation of ATP. nih.govnih.gov Inhibition of this complex can disrupt cellular energy production, making it a target for certain fungicides. nih.gov Natural products like strobilurins are known to inhibit the cytochrome bc1 complex. nih.gov However, no studies were found that investigate the inhibitory effects of 4,4,5,8-tetramethyl-chroman-2-one on this complex.

Glycogen (B147801) Phosphorylase and α-Amylase Inhibition Mechanisms

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. nih.govmdpi.com Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling hepatic glucose output. mdpi.com Various compounds, including flavonoids and chromone (B188151) derivatives, have been investigated as GP inhibitors. mdpi.com Similarly, α-amylase is an enzyme that breaks down starch into smaller sugars, and its inhibition can also be beneficial in managing hyperglycemia. nih.gov There is no available research on the inhibitory activity of this compound against either glycogen phosphorylase or α-amylase.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Interaction Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506) and dopamine. nih.govnih.gov MAO inhibitors are used in the treatment of depression and neurological disorders. nih.govnih.gov Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov AChE inhibitors are used to treat the symptoms of Alzheimer's disease. nih.gov No interaction studies between this compound and either MAO or AChE have been documented in the scientific literature.

Molecular Docking and Binding Site Analysis for Enzyme Targets

Molecular docking is a computational technique used to predict the binding affinity and interaction between a small molecule (ligand) and a protein target. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net While this technique could be applied to predict the interaction of this compound with the aforementioned enzyme targets, no such studies have been published.

Receptor Binding Profiling and Ligand-Protein Interaction Studies

GABA-A Receptor Binding Affinity

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov It is a ligand-gated ion channel that is the target for various drugs, including benzodiazepines and neurosteroids, which modulate its activity. nih.govnih.gov There is no available data on the binding affinity or any modulatory effects of this compound on the GABA-A receptor.

Cellular Antioxidant Defense Mechanisms and Oxidative Stress Mitigation

This compound, a derivative of the chroman-2-one scaffold, exhibits significant antioxidant properties that are central to its potential therapeutic applications. Its chemical structure enables it to effectively counteract cellular oxidative stress, a condition implicated in a wide array of pathological processes. The compound's antioxidant activity is attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

The free radical scavenging activity of phenolic antioxidants like this compound is primarily governed by three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant's hydroxyl group to a free radical, a process for which the bond dissociation enthalpy (BDE) is a key thermodynamic parameter. researchgate.net In the SET-PT mechanism, a single electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. researchgate.net Conversely, the SPLET mechanism involves the initial loss of a proton from the antioxidant, followed by electron transfer. researchgate.netresearchgate.net The predominance of one mechanism over the others is influenced by factors such as the chemical structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. researchgate.net For phenolic compounds, the HAT and SPLET pathways are often considered the most likely mechanisms for their antioxidant action.

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidants. These assays are crucial for quantifying and comparing the antioxidant potential of different compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This widely used method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. nih.govdigitellinc.com The reaction mechanism can involve both HAT and SET pathways. digitellinc.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the scavenging of the ABTS radical cation. It is a versatile method applicable to both hydrophilic and lipophilic antioxidants. nih.govresearchgate.netnih.gov Similar to the DPPH assay, the underlying mechanism is complex and can involve both HAT and SET. digitellinc.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The FRAP assay is considered to be based on the SET mechanism. digitellinc.com

The following interactive table summarizes the common in vitro antioxidant assays and their primary mechanisms.

| Assay | Full Name | Primary Mechanism |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) digitellinc.com |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) digitellinc.com |

| FRAP | Ferric Reducing Antioxidant Power | Single Electron Transfer (SET) digitellinc.com |

The neuroprotective effects of antioxidant compounds are often studied in neuronal cell lines like the human neuroblastoma SH-SY5Y cells. researchgate.netnih.gov These cells are a relevant model for studying neurodegenerative diseases where oxidative stress is a key pathological feature. biomolther.orgnih.gov Oxidative stress can be induced in these cells using agents like hydrogen peroxide (H₂O₂) to mimic the damaging effects of ROS. nih.gov Studies have shown that pretreatment with antioxidant compounds can protect SH-SY5Y cells from H₂O₂-induced cell death by reducing intracellular ROS levels. nih.gov This protective effect highlights the potential of antioxidants to mitigate neuronal damage in conditions associated with oxidative stress. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt Pathway in Neurite Outgrowth)

Beyond direct radical scavenging, this compound may also exert its biological effects by modulating key intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates a variety of cellular processes, including cell growth, survival, and proliferation. nih.gov Importantly, the PI3K/Akt/mTOR signaling pathway has been identified as a significant regulator of neurite outgrowth and neuronal apoptosis. nih.gov Inhibition of PTEN, a negative regulator of the PI3K/Akt pathway, has been shown to promote the elongation and initiation of neurites. nih.gov This suggests that compounds capable of activating the PI3K/Akt pathway could have therapeutic potential in promoting neuronal regeneration and protecting against neuronal cell death.

In Vitro Antimicrobial and Antiprotozoal Mechanistic Investigations

The chroman-2-one scaffold is found in various natural and synthetic compounds that exhibit a range of biological activities, including antimicrobial and antiprotozoal effects.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for novel antileishmanial drugs is a critical area of research due to the limitations of current therapies. nih.gov Some compounds exert their antileishmanial effect by inducing morphological and biochemical changes in the parasites. nih.gov These can include a reduction in cell volume, loss of mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS) within the parasite, ultimately leading to parasite death. nih.gov Interestingly, some antileishmanial drug candidates act on the host cell machinery rather than directly on the parasite. For instance, a compound might interfere with the fusion of the parasitophorous vacuole with host cell late endosomes and lysosomes, thereby inhibiting parasite survival. nih.gov

Information regarding the biological activities of this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the mechanistic in vitro biological activities of the chemical compound This compound have yielded no specific results.

Consequently, it is not possible to provide information on the following topics as requested:

Antifouling Properties Against Marine Bacterial Strains: There is no available research detailing the effects of this compound on marine bacterial strains such as Pseudomonas or Alteromonas species. While research exists on the antifouling properties of other chromone and coumarin (B35378) derivatives, none specifically address the compound .

In Vitro Molecular Mechanisms of Antiproliferative Effects: No studies were found that investigate the antiproliferative effects of this compound on any cell lines.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines: There is no published data on the ability of this compound to induce apoptosis or modulate the cell cycle in A-549 lung cancer cells or MCF-7 breast cancer cells. Research on other, different chromanone-based compounds has shown such activities, but this cannot be attributed to this compound. nih.govnih.gov

Due to the complete absence of specific data for this compound in the provided search results, the requested article, including data tables and detailed research findings, cannot be generated.

Advanced Applications and Research Utility of 4,4,5,8 Tetramethyl Chroman 2 One

Role as a Chemical Building Block in the Synthesis of More Complex Organic Architectures

While specific examples detailing the use of 4,4,5,8-tetramethyl-chroman-2-one as a synthetic precursor are not widely available in peer-reviewed literature, the chroman-2-one (dihydrocoumarin) scaffold is a recognized building block in medicinal and organic chemistry. The reactivity of the lactone ring and the aromatic portion allows for various chemical transformations.

Derivatives of coumarin (B35378) and chromen-2-one are frequently used to synthesize more complex molecules with significant biological activity. For instance, various coumarin derivatives have been used as starting materials for the synthesis of novel compounds with potential anticancer properties, including complexes that can release carbon monoxide (CORMs) nih.gov. The general methodology often involves modifying the core coumarin structure to attach other heterocyclic systems, such as triazoles, oxadiazoles, and thiadiazoles, creating molecules with enhanced biological profiles nih.gov. Similarly, 4-hydroxy-2H-chromen-2-one derivatives serve as versatile starting points for producing aminothiazole compounds through reactions like the Hantzsch reaction researchgate.net. These examples highlight the potential of the chromen-2-one skeleton, and by extension this compound, to serve as a foundational structure for creating diverse and complex organic molecules.

Development and Utilization as an Analytical Standard or Chemical Probe in Biochemical Assays

There is no significant evidence in the scientific literature to suggest that this compound has been developed or is utilized as an analytical standard or chemical probe in biochemical assays.

This role is prominently filled by a structurally related but distinct compound, (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, which is widely known by its trade name, Trolox. biosynth.comglentham.com Trolox is a water-soluble analog of vitamin E and is extensively used as a positive control or reference standard in antioxidant capacity assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay. biosynth.compubcompare.ai Its well-characterized antioxidant activity allows researchers to quantify the antioxidant capacity of other substances in "Trolox equivalents." mdpi.com The frequent appearance of Trolox in antioxidant research underscores the importance of precise compound identification, as this compound does not share this application.

Applications in Materials Science Research

The investigation of this compound in materials science is not well-documented in publicly accessible research. However, the known properties of related phenolic compounds provide a basis for potential applications.

Antioxidants are crucial additives in polymer systems, including polyurethane foams, where they protect the material from degradation caused by oxidation during production and use. This degradation can lead to discoloration (scorching) and loss of mechanical properties. The stabilization of polyols and the final polyurethane product often involves the use of hindered phenolic antioxidants. univarsolutions.com

While specific studies on the use of this compound as a polymer antioxidant are not available, the chromanone structure is a known feature in compounds with antioxidant capabilities. The general class of chromone (B188151) derivatives has been explored for antioxidant properties, suggesting that related structures could theoretically serve a similar function. nih.gov However, the efficacy and suitability of this specific compound for protecting polyurethane foams or other polymer systems have not been reported.

Investigation in Environmental Chemistry Research (e.g., Degradation Pathways, Environmental Fate)

There is a lack of specific research data concerning the environmental fate and degradation pathways of this compound. The environmental persistence of synthetic organic chemicals is a significant concern, as stable compounds can accumulate in soil and water. ornl.gov

Determining the environmental fate of a compound involves studying processes such as biodegradation by microorganisms, hydrolysis in water, and photodegradation. For many anthropogenic chemicals, microbially-mediated mineralization is a primary degradation pathway. mdpi.com For example, studies on other complex organic molecules identify specific metabolic pathways and intermediate products to understand how they are broken down in the environment. Without such studies for this compound, its potential for persistence, bioaccumulation, and the nature of any possible degradation products remain unknown.

Future Perspectives and Emerging Research Directions for 4,4,5,8 Tetramethyl Chroman 2 One

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of chroman-2-ones is a well-established field, yet there is continuous demand for more sustainable and efficient methods. Future research on 4,4,5,8-Tetramethyl-chroman-2-one would likely focus on developing synthetic pathways that offer high yields, selectivity, and improved atom economy.

Current Approaches for Related Compounds:

Traditional methods for synthesizing the chroman-2-one core often involve multi-step procedures. However, modern organic synthesis leans towards cascade reactions that can construct complex molecules in a single pot. For instance, a one-pot strategy for synthesizing multisubstituted 3,4-dihydrocoumarins has been developed using C-H oxidation and cyclization cascade reactions. This approach, which utilizes an acid catalyst, has shown moderate to high yields and excellent diastereoselectivity for similar structures.

Another promising avenue is the use of photoredox catalysis. A doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones has been described, highlighting the power of visible light in promoting these transformations under mild conditions. epa.gov

Future Synthetic Strategies for this compound:

Future synthetic efforts could adapt these modern methodologies. A plausible retrosynthetic analysis for this compound would likely start from a suitably substituted phenol (B47542) and a propiolic acid derivative or an α,β-unsaturated ester. The key challenge would be the introduction of the four methyl groups at specific positions on the aromatic and heterocyclic rings.

| Starting Materials (Hypothetical) | Reaction Type | Potential Advantages |

| 2,3,5-Trimethylphenol and 3-methylcrotonic acid | Pechmann condensation (modified) | Direct formation of the chroman-2-one core. |

| Substituted hydroquinone (B1673460) and a gem-dimethyl acrylic acid derivative | Michael addition followed by lactonization | Step-wise control over stereochemistry. |

| 2-Bromo-1,3,4,6-tetramethylbenzene and a suitable lactone precursor | Cross-coupling and cyclization | Versatility in introducing substituents. |

These potential routes would need to be optimized for selectivity, particularly to control the regiochemistry of the cyclization and to ensure the desired substitution pattern is achieved with minimal side products.

Exploration of Undiscovered Mechanistic Biological Roles and Molecular Targets using High-Throughput Screening

The chroman-2-one scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. High-throughput screening (HTS) of this compound against various biological targets could unveil novel therapeutic applications.

HTS allows for the rapid testing of thousands of compounds against specific assays, making it an ideal tool to explore the bioactivity of a novel molecule like this compound. Libraries of compounds are screened to identify "hits" that can then be further investigated and optimized.

Potential Biological Activities:

Based on the known activities of related chroman-2-ones, future HTS campaigns could focus on assays for:

Anticancer Activity: Many coumarin (B35378) derivatives have demonstrated potential as anticancer agents. chem960.com

Anti-inflammatory Effects: The chroman-2-one core is found in molecules with anti-inflammatory properties.

Antimicrobial Properties: Various chroman-2-one derivatives have shown activity against bacteria and fungi.

Enzyme Inhibition: Specific chroman-4-one derivatives have been identified as selective inhibitors of enzymes like SIRT2. bldpharm.com

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and potential biological activities of new molecules, thereby guiding experimental research. For a compound with limited experimental data like this compound, computational studies would be invaluable.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This can provide insights into its reactivity and potential interaction with biological targets.

Molecular Docking: By creating a computational model of a target protein (e.g., an enzyme or receptor), molecular docking can predict how this compound might bind to it. This can help to identify potential molecular targets and to understand the structural basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known activities is available, QSAR models can be developed to predict the activity of new compounds based on their chemical structure.

The integration of these computational methods with experimental validation would create a synergistic approach to understanding the mechanistic underpinnings of any observed biological activity.

Potential for Derivatization to Enhance Specific Research Applications (e.g., as Fluorescent Probes)

The coumarin scaffold, of which chroman-2-one is a hydrogenated form, is well-known for its fluorescent properties. This makes it an attractive core for the development of fluorescent probes for various applications in biology and materials science.

Future research could explore the derivatization of this compound to create novel fluorescent probes. For example, the introduction of a hydroxyl group, similar to the structure of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one, could enhance its fluorescent properties. bldpharm.comaccelachem.com Further modifications could be made to tune the probe's emission wavelength, quantum yield, and sensitivity to specific analytes or environmental conditions.

Potential Applications of Fluorescent Derivatives:

| Derivative Type | Potential Application |

| Hydroxylated derivatives | pH sensors, metal ion sensors |

| Amino-substituted derivatives | Probes for reactive oxygen species (ROS) |

| Conjugates with biomolecules | Targeted imaging of cells or tissues |

Role in Mechanistic Natural Product Chemistry Research, if Naturally Occurring Analogues are Discovered

While this compound itself has not been reported as a natural product, the chroman-2-one core is widespread in nature. biosynth.com The discovery of naturally occurring analogues of this compound would open up new avenues of research in natural product chemistry.

Should such analogues be found, research would likely focus on:

Isolation and Structure Elucidation: Identifying and characterizing new natural products with this core structure.

Biosynthetic Studies: Investigating the enzymatic pathways that lead to the formation of these compounds in living organisms.

Total Synthesis: Developing laboratory syntheses of the natural products to confirm their structure and to provide material for biological testing.

Ecological Role: Understanding the function of these compounds in the organisms that produce them (e.g., as defense compounds or signaling molecules).

The discovery of natural analogues would not only provide new lead compounds for drug discovery but would also deepen our understanding of the chemical diversity of the natural world.

Q & A

Basic Research: What are the common synthetic routes for 4-chromanone derivatives, and how can they be optimized for 4,4,5,8-Tetramethyl-chroman-2-one?

Answer:

4-Chromanone derivatives are typically synthesized via Claisen-Schmidt condensation, Friedel-Crafts alkylation, or nucleophilic substitution. For methyl-substituted analogs like this compound, regioselective methylation is critical. Evidence from structurally similar compounds (e.g., 7-substituted chromanones) suggests using KCO/KI in DMF for alkylation reactions to control substitution patterns . Optimization involves:

- Reagent stoichiometry : Adjust molar ratios of methylating agents (e.g., MeI) to avoid over-alkylation.

- Temperature control : Reactions at 60–80°C improve yield while minimizing side products .

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) achieves >95% purity, as validated for 7-[2-(4-chlorophenoxy)ethoxy]-4-chromanone (94.9% purity) .

Advanced Research: How can NMR and HRMS resolve structural ambiguities in methyl-substituted chromanones?

Answer:

For this compound, key spectral markers include:

- H NMR : Methyl groups at δ 1.2–1.4 ppm (singlets for non-equivalent CH), with chromanone C-2 protons as a singlet near δ 5.35 .

- C NMR : Carbonyl resonance at δ 190–195 ppm, with methyl carbons at δ 20–25 ppm .

- HRMS : Exact mass calculation (CHO: 204.27 g/mol) confirms molecular integrity. Discrepancies in isotopic patterns may indicate impurities or isomerization .

Example : For 7-(4-trifluoromethylbenzyloxy)-4-chromanone, APCI-HRMS confirmed [M+H] at 325.1045 (theoretical 325.1052), demonstrating <2 ppm error .

Basic Research: What analytical methods are recommended for purity assessment of methylated chromanones?

Answer:

- HPLC-DAD : Use C18 columns with methanol/water (70:30) mobile phase; UV detection at 254 nm for chromanone absorption .

- Melting Point Analysis : Sharp melting ranges (e.g., 145.9–146.2°C for 7-[2-(4-chlorophenoxy)ethoxy]-4-chromanone) indicate high crystallinity and purity .

- TLC : Hexane/ethyl acetate (4:1) with vanillin sulfuric acid staining detects unreacted intermediates .

Advanced Research: How do substituent positions (e.g., 4,4,5,8-methyl groups) influence chromanone reactivity and bioactivity?

Answer:

- Steric Effects : 4,5,8-Methyl groups may hinder electrophilic substitution at C-6/C-7, directing reactions to less hindered positions .

- Electron-Donating Effects : Methyl groups increase electron density on the chromanone ring, enhancing antioxidant potential. For example, 5,7-dihydroxy-8-methylchroman-4-one showed radical scavenging activity in DPPH assays (IC = 12 µM) .

- Comparative Studies : Analogous compounds like 5,6,7-trimethoxyflavanone (MFCD30559529) exhibit altered pharmacokinetics (e.g., low GI absorption, P-gp substrate potential) due to methylation .

Basic Research: What solvent systems are optimal for recrystallizing methylated chromanones?

Answer:

- Polar solvents : Ethanol/water (8:2) yields high-purity crystals for hydroxylated derivatives .

- Non-polar mixtures : Hexane/dichloromethane (9:1) is effective for non-polar analogs like this compound, minimizing solubility issues .

Advanced Research: How can conflicting spectral data (e.g., 1^11H NMR shifts) be resolved in methylated chromanones?

Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., methyl rotation) causing peak splitting .

- COSY/NOESY : Identifies through-space correlations between methyl groups and aromatic protons .

- Isotopic Labeling : C-enriched methyl groups clarify substitution patterns .

Basic Research: What are the stability considerations for storing methylated chromanones?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (validated for 5,7-dihydroxy derivatives) .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the lactone ring .

Advanced Research: How can QSAR models predict the bioactivity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.